1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylbenzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)6-1-4-9-8(5-6)11-12-13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLESLXWSORKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(=O)O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with benzotriazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid with structurally related benzotriazole derivatives, focusing on substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Cyclopropyl vs. Ethyl vs. Cyclopropyl: The ethyl substituent (flexible alkyl chain) improves solubility in polar solvents, whereas the cyclopropyl group balances lipophilicity and rigidity for membrane permeability . Benzyl vs. Cyclopropyl: The benzyl group enhances π-π stacking interactions but increases molecular weight, reducing solubility. The cyclopropyl variant offers a more compact hydrophobic profile .
Physicochemical Properties: Solubility: Carboxylic acid derivatives generally exhibit moderate aqueous solubility. The ethyl analog shows the highest solubility due to its flexible alkyl chain, while the benzyl derivative is the least soluble . Hydrogen Bonding: All carboxylic acid derivatives act as strong H-bond donors/acceptors, facilitating interactions with biological targets or metal ions .
Applications :
- Drug Discovery : The cyclopropyl and benzyl derivatives are prioritized for their pharmacokinetic profiles (e.g., bioavailability, metabolic stability) .
- Materials Science : The ethyl analog is used in metal-organic frameworks (MOFs) due to its ability to coordinate with transition metals .
Synthetic Accessibility :
- Cyclopropyl-containing compounds require specialized synthesis (e.g., cyclopropanation reactions), whereas ethyl or benzyl analogs are more straightforward to prepare .
Research Findings and Data
- Stability : Cyclopropyl derivatives exhibit moderate thermal stability but may degrade under strong acidic/basic conditions due to ring strain .
- Biological Activity : The benzyl derivative (ChEMBL ID: CHEMBL4421) shows affinity for GPCRs, while the cyclopropyl analog is being explored for kinase inhibition .
- Commercial Availability : The cyclopropyl variant is listed as discontinued by CymitQuimica but available via Combi-Blocks (98% purity) .
Biological Activity
1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid (CP-BTCA) is a benzotriazole derivative that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with CP-BTCA, including its mechanism of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
CP-BTCA is characterized by a cyclopropyl group attached to the benzotriazole core, which comprises a five-membered aromatic ring containing three nitrogen atoms. The molecular formula is C₉H₈N₄O₂, with a molecular weight of approximately 232.19 g/mol. Its unique structure contributes to distinct steric and electronic properties compared to other benzotriazole derivatives.
The biological activity of CP-BTCA is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways. However, detailed investigations are ongoing to elucidate the precise mechanisms underlying its effects.
Antimicrobial Activity
Research indicates that CP-BTCA exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including those resistant to conventional antibiotics. For instance:
- In vitro Studies : CP-BTCA demonstrated promising activity against Acinetobacter baumannii and Pseudomonas aeruginosa, two major pathogens listed on the WHO priority list for antibiotic resistance. The minimum inhibitory concentration (MIC) values were reported as follows:
Anticonvulsant Activity
In animal models, CP-BTCA exhibited moderate anticonvulsant effects. A study involving mice indicated that it could reduce seizure frequency, although further research is needed to understand its full therapeutic potential and mechanism of action.
Cytotoxicity Studies
Cytotoxicity assays have revealed that CP-BTCA has low toxicity in human cell lines, making it a candidate for further development in cancer therapeutics. In HepG2 liver cells, the compound showed an IC50 value greater than 100 μM, indicating a favorable safety profile .
Comparative Analysis with Related Compounds
To assess the unique properties of CP-BTCA, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Benzotriazole derivative | Smaller cyclopropyl group; different steric effects |
| 1-Methyl-1,2,3-benzotriazole-5-carboxylic acid | Benzotriazole derivative | Methyl group affects solubility and reactivity |
| 1-Benzyl-1,2,3-benzotriazole-5-carboxylic acid | Benzotriazole derivative | Benzyl group enhances lipophilicity |
This table highlights how the cyclopropyl substituent in CP-BTCA influences its biological activity and potential applications compared to other derivatives.
Case Studies
Several studies have explored the biological activities of CP-BTCA:
- Antimicrobial Efficacy : A study published in 2023 demonstrated that CP-BTCA effectively inhibited the growth of multidrug-resistant bacterial strains in vitro. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis .
- Anticonvulsant Effects : Another study investigated the anticonvulsant properties of CP-BTCA in mice models. The results indicated a significant reduction in seizure activity compared to controls, suggesting potential as a therapeutic agent for epilepsy.
Q & A
Basic: What are the established synthetic routes for 1-cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves introducing the cyclopropyl group via nucleophilic substitution or cycloaddition reactions. A common approach is cyclizing precursors like benzotriazole derivatives with cyclopropane-containing reagents under acidic or basic conditions. For example:
- Step 1: React 1H-benzotriazole-5-carboxylic acid with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
- Step 2: Purify the crude product using recrystallization (e.g., DMF/acetic acid mixture) or column chromatography (silica gel, ethyl acetate/hexane) .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust reaction time and temperature to minimize by-products like N-alkylated isomers.
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclopropyl bromide | K₂CO₃, DMF, 80°C, 24h | 65 | 95 | |
| Cyclopropane carbaldehyde | H₂SO₄, reflux, 5h | 55 | 90 |
Basic: How is the crystal structure of this compound determined, and what software is recommended?
Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:
- Crystallization: Grow single crystals via slow evaporation (e.g., ethanol/water mixture).
- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELX software (e.g., SHELXL for structure refinement) to resolve atomic positions and thermal parameters. SHELX is robust for small molecules and handles twinning or high-resolution data effectively .
- Validation: Check for R-factor convergence (< 5%) and use PLATON to validate geometry.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
Discrepancies often arise from residual solvents, tautomerism, or impurities. Strategies include:
- NMR Analysis: Use deuterated DMSO or CDCl₃. Compare chemical shifts with literature (e.g., benzotriazole protons typically appear at δ 7.5–8.5 ppm) .
- Tautomer Identification: Perform variable-temperature NMR to detect tautomeric equilibria (e.g., 1H vs. 2H-benzotriazole forms).
- Impurity Profiling: Use LC-MS to identify by-products (e.g., unreacted starting material at m/z 163.13 ).
Advanced: What methodologies are suitable for studying its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses. The carboxylic acid group often interacts with catalytic lysine or arginine residues .
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.
- Enzymatic Assays: Monitor inhibition via spectrophotometry (e.g., NADH depletion at 340 nm for dehydrogenase targets) .
Advanced: How does the cyclopropyl group influence regioselectivity in substitution reactions?
Methodological Answer:
The cyclopropyl ring’s strain and electron-withdrawing effects direct electrophilic attacks to the benzotriazole’s N1 position. Experimental approaches:
- DFT Calculations: Compute Fukui indices to predict reactive sites.
- Isotopic Labeling: Use ¹⁵N-labeled benzotriazole to track substitution patterns via 2D NMR (e.g., HSQC) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group.
- Stability Testing: Monitor degradation via HPLC every 6 months. Avoid exposure to light (use amber vials) .
Advanced: How can computational models predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and CYP450 inhibition. The carboxylic acid group enhances solubility but may reduce BBB penetration.
- Metabolism Simulations: Employ MetaSite to identify potential Phase I/II metabolites (e.g., glucuronidation at the COOH group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
